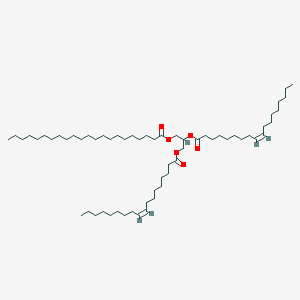

1,2-Dioleoyl-3-behenoylglycerol

Description

Propriétés

IUPAC Name |

2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl docosanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C61H114O6/c1-4-7-10-13-16-19-22-25-28-29-30-31-34-36-39-42-45-48-51-54-60(63)66-57-58(67-61(64)55-52-49-46-43-40-37-33-27-24-21-18-15-12-9-6-3)56-65-59(62)53-50-47-44-41-38-35-32-26-23-20-17-14-11-8-5-2/h26-27,32-33,58H,4-25,28-31,34-57H2,1-3H3/b32-26-,33-27- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAWRDGRSFXIWKV-VBZQPFBYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C61H114O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

943.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dioleoyl-3-behenoylglycerol (OOB)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-behenoylglycerol (OOB), a structured triacylglycerol (TAG), has garnered significant interest in the scientific community for its potential therapeutic applications, primarily related to its anti-obesity effects. This technical guide provides a comprehensive overview of OOB, including its physicochemical properties, synthesis and purification protocols, analytical methodologies for its characterization, and a detailed exploration of its biological activities. The primary mechanism of action of OOB is its ability to inhibit pancreatic lipase (B570770), thereby reducing the absorption of dietary fats. This guide synthesizes current research to provide a valuable resource for professionals in drug development and lipid research.

Physicochemical Properties

Detailed physicochemical data for this compound is not extensively available in the public domain. However, based on its structure—comprising two unsaturated oleic acid chains and one long-chain saturated behenic acid—and data from similar structured lipids, the following properties can be inferred. It is important to note that these are estimates and experimental verification is crucial.

Table 1: Estimated Physicochemical Properties of this compound

| Property | Estimated Value/Characteristic | Notes |

| Molecular Formula | C61H114O6[1] | Composed of a glycerol (B35011) backbone, two oleic acid moieties, and one behenic acid moiety. |

| Molecular Weight | 943.5 g/mol (calculated) | |

| Physical State | Likely a solid or semi-solid at room temperature. | The presence of the long-chain saturated behenic acid would likely increase the melting point compared to triolein (B1671897). |

| Melting Point | Estimated to be in the range of 30-40 °C. | This is an educated estimate. The exact melting point is dependent on the crystalline form. |

| Solubility | Expected to be soluble in nonpolar organic solvents such as chloroform, hexane (B92381), and diethyl ether. Poorly soluble in polar solvents like ethanol (B145695) and insoluble in water. | Typical solubility profile for a large, nonpolar lipid molecule. |

| CAS Number | 77145-66-5[1] |

Synthesis and Purification

The synthesis of this compound is typically achieved through enzymatic processes, which offer high specificity and milder reaction conditions compared to chemical methods. A common approach involves the use of a 1,3-specific lipase.

Experimental Protocol: Enzymatic Synthesis of OOB

This protocol describes a two-step enzymatic approach for the synthesis of OOB.

Materials:

-

High-oleic sunflower oil (rich in triolein - OOO)

-

Behenic acid ethyl ester (BAEE)

-

Immobilized 1,3-specific lipase (e.g., from Rhizomucor miehei or Rhizopus niveus)

-

Hexane

-

Sodium methoxide

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Enzymatic Interesterification:

-

Mix high-oleic sunflower oil and behenic acid ethyl ester in a desired molar ratio (e.g., 1:2 to 1:4 OOO to BAEE).

-

Add the immobilized 1,3-specific lipase to the mixture (typically 5-10% by weight of the total substrates).

-

Conduct the reaction in a solvent-free system or in an organic solvent like hexane at a controlled temperature (e.g., 60-70°C) with constant stirring for a specified duration (e.g., 8-24 hours).

-

-

Product Isolation and Purification:

-

Terminate the reaction by filtering off the immobilized enzyme.

-

Remove unreacted behenic acid ethyl ester and fatty acid ethyl esters generated during the reaction via short-path distillation.

-

The resulting mixture will contain OOB, unreacted OOO, and other di- and triglycerides.

-

Further purification can be achieved using crystallization or silica gel column chromatography. For column chromatography, a gradient of hexane and diethyl ether can be used to separate the different TAG species.

-

Workflow for OOB Synthesis and Purification

Analytical Methods

A combination of chromatographic and spectroscopic techniques is essential for the comprehensive analysis and quality control of synthesized OOB.

Experimental Protocol: Analysis of OOB

1. Thin-Layer Chromatography (TLC):

-

Stationary Phase: Silica gel 60 plates.

-

Mobile Phase: A mixture of hexane and diethyl ether (e.g., 90:10 v/v).

-

Detection: Visualization under UV light after spraying with a fluorescent indicator or by staining with iodine vapor.

-

Purpose: Rapid qualitative assessment of the reaction progress and purity of fractions.

2. Gas Chromatography (GC):

-

Purpose: To determine the fatty acid composition of the final product.

-

Sample Preparation: Transesterification of the OOB to fatty acid methyl esters (FAMEs) using a methanolic solution of sodium methoxide.

-

Column: A polar capillary column (e.g., DB-23 or equivalent).

-

Detector: Flame Ionization Detector (FID).

-

Analysis: Comparison of retention times with known FAME standards to identify and quantify the oleic and behenic acid content.

3. High-Performance Liquid Chromatography (HPLC):

-

Purpose: To separate and quantify the different triacylglycerol species.

-

System: Reversed-phase HPLC (RP-HPLC).

-

Column: C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

-

Detector: Evaporative Light Scattering Detector (ELSD) or Mass Spectrometer (MS).

-

Analysis: Identification and quantification of OOB based on retention time and peak area relative to standards.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Purpose: Structural confirmation of OOB.

-

¹H NMR: Provides information on the protons of the glycerol backbone and the fatty acid chains, including the degree of unsaturation.

-

¹³C NMR: Can be used to determine the positional distribution of the fatty acids on the glycerol backbone.

5. Mass Spectrometry (MS):

-

Purpose: To determine the molecular weight and confirm the fatty acid composition of the intact OOB molecule.

-

Ionization Techniques: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: The mass spectrum will show a molecular ion corresponding to the mass of OOB. Tandem MS (MS/MS) can be used to fragment the molecule and confirm the identity and position of the fatty acid chains.

Biological Activity and Mechanism of Action

The primary biological effect of this compound is its ability to inhibit pancreatic lipase, the main enzyme responsible for the digestion of dietary fats.[1]

Inhibition of Pancreatic Lipase

Pancreatic lipase hydrolyzes triacylglycerols at the sn-1 and sn-3 positions, releasing free fatty acids and a 2-monoacylglycerol, which are then absorbed by the intestines. The presence of the long-chain saturated behenic acid at the sn-3 position of OOB is thought to sterically hinder the access of pancreatic lipase to the ester bond, thereby reducing the rate of hydrolysis. This leads to a decrease in the overall absorption of dietary fats.

Anti-Obesity Effects

The inhibition of pancreatic lipase by OOB results in a reduction in caloric intake from dietary fats, which has been shown to have anti-obesity effects in animal models.

Table 2: Effects of Dietary OOB in Rats

| Parameter | Control (Soybean Oil Diet) | OOB-supplemented Diet | Percentage Change |

| Plasma Triacylglycerol (mg/dL) | Data not available | Significantly Lower | - |

| Liver Triacylglycerol (mg/g) | Data not available | Significantly Lower | - |

| Visceral Fat Weight (g) | Data not available | Significantly Lower | - |

| Apparent Fat Absorption Rate (%) | Data not available | Significantly Lower | - |

| Lymphatic Recovery of Oleic Acid | Higher | Significantly Lower | - |

| Lymphatic Recovery of Behenic Acid | Higher | Significantly Lower | - |

Data adapted from a study on the effects of 1(3)-behenoyl-2,3(1)-dioleoyl-rac-glycerol (BOO) in rats. The study did not provide absolute values in the abstract but indicated significant reductions.

Proposed Mechanism of Action

The following diagram illustrates the proposed mechanism by which OOB exerts its anti-obesity effects.

Conclusion

This compound is a promising structured lipid with potential applications in the management of obesity and related metabolic disorders. Its mechanism of action, centered on the inhibition of pancreatic lipase, provides a clear rationale for its therapeutic potential. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and conduct comprehensive preclinical and clinical studies to validate its efficacy and safety in humans. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of OOB.

References

In-Depth Technical Guide: 1,2-Dioleoyl-3-behenoylglycerol

CAS Number: 77145-66-5

This technical guide provides a comprehensive overview of 1,2-Dioleoyl-3-behenoylglycerol, a specific triacylglycerol of interest to researchers, scientists, and professionals in drug development. This document details its physicochemical properties, relevant experimental protocols for its synthesis and analysis, and its known biological activities, including its role in lipid metabolism.

Physicochemical Properties

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one behenic acid molecule at the sn-3 position.

| Property | Value | Reference |

| CAS Number | 77145-66-5 | |

| Molecular Formula | C61H114O6 | |

| Molecular Weight | 943.56 g/mol | |

| Storage Temperature | -20°C |

Biological Activity and Mechanism of Action

This compound has been identified as a compound that can decrease the activity of pancreatic lipase (B570770).[1] This inhibitory action is significant in the context of obesity and metabolic disorders as pancreatic lipase is a key enzyme responsible for the hydrolysis of dietary triglycerides into absorbable free fatty acids and monoacylglycerols. By inhibiting this enzyme, this compound can reduce the absorption of dietary fats, thereby hindering the accumulation of visceral fat and hepatic triacylglycerols.[1]

The general mechanism of pancreatic lipase inhibition by triglycerides involves the inhibitor molecule binding to the active site of the lipase, preventing the natural substrate (dietary fats) from being hydrolyzed. Orlistat, a well-known anti-obesity drug, functions through a similar mechanism by forming a covalent bond with the serine residue in the active site of gastric and pancreatic lipases.[2] While the precise molecular interactions for this compound are not fully elucidated, its structural similarity to natural triglycerides allows it to compete for the enzyme's active site.

dot

References

A Comprehensive Technical Guide to the Biological Activity of 1,2-Dioleoyl-3-behenoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-behenoylglycerol (also referred to as BOO), a structured triacylglycerol, has demonstrated notable biological activities, primarily related to lipid metabolism. This technical guide provides an in-depth overview of its effects, including the inhibition of pancreatic lipase (B570770) and the reduction of visceral fat and hepatic triacylglycerol accumulation. This document details the experimental protocols for assessing these activities and explores the potential signaling pathways involved. Quantitative data from key studies are presented in structured tables, and complex biological processes and experimental workflows are visualized through diagrams to facilitate a comprehensive understanding of the current state of research on this molecule.

Introduction

Obesity and its associated metabolic disorders, such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia, represent a growing global health concern. A key strategy in managing these conditions is to modulate the digestion and absorption of dietary fats. Pancreatic lipase is the primary enzyme responsible for the hydrolysis of triacylglycerols in the small intestine, making it a prime target for therapeutic intervention. Structured lipids, which are triacylglycerols that have been modified to change the fatty acid composition and/or their positional distribution on the glycerol (B35011) backbone, have emerged as a promising area of research for developing agents with beneficial effects on lipid metabolism.

This compound is a structured triacylglycerol containing two oleic acid moieties and one behenic acid moiety. Research has indicated that this specific molecular structure confers biological activities that may be beneficial in the context of obesity and related metabolic disturbances. This guide will synthesize the available scientific information on the biological effects of this compound.

Biological Activities

Inhibition of Pancreatic Lipase

This compound has been reported to inhibit pancreatic lipase activity in vitro. This inhibitory action is believed to be a key mechanism behind its effects on lipid absorption. By slowing down the enzymatic breakdown of dietary fats, this compound can reduce the subsequent absorption of fatty acids and monoacylglycerols by the intestinal mucosa.

Reduction of Visceral Fat and Hepatic Triacylglycerol Accumulation

In vivo studies have demonstrated the potential of this compound to mitigate the accumulation of visceral fat and reduce the concentration of triacylglycerols in the liver. These effects are significant as both visceral adiposity and hepatic steatosis are central to the pathophysiology of metabolic syndrome. A study by Kojima et al. (2010) in a rat model provides key quantitative data on these effects.[1][2]

Quantitative Data

The following tables summarize the key quantitative findings from in vivo studies on the effects of this compound.

Table 1: Effect of Dietary this compound (BOO) on Body Weight, Visceral Fat, and Plasma and Liver Lipids in Rats [1][2]

| Parameter | Control Group (Soybean Oil) | BOO Group |

| Final Body Weight (g) | 358 ± 6 | 353 ± 5 |

| Visceral Fat Weight (g) | 28.1 ± 1.1 | 24.5 ± 0.9 |

| Plasma Triacylglycerol (mg/dL) | 103 ± 10 | 75 ± 7 |

| Liver Triacylglycerol (mg/g) | 35.5 ± 3.1 | 24.8 ± 2.2* |

*Statistically significant difference from the control group. Data are presented as mean ± standard error.

Table 2: Effect of this compound (BOO) on Fat Absorption in Rats [1][2]

| Parameter | Control Group (Soybean Oil) | BOO Group |

| Apparent Fat Absorption Rate (%) | 96.2 ± 0.2 | 93.9 ± 0.3 |

| Fecal Fatty Acid Excretion (mg/day) | 158 ± 9 | 251 ± 13 |

*Statistically significant difference from the control group. Data are presented as mean ± standard error.

Table 3: Effect of this compound (BOO) on Lymphatic Recovery of Fatty Acids in Rats [1][2]

| Time After Administration | Fatty Acid | OOO Emulsion (Control) | OOO + BOO Emulsion |

| 5 hours | Oleic Acid (mg) | 13.5 ± 1.5 | 8.9 ± 1.1 |

| 6 hours | Oleic Acid (mg) | 10.1 ± 1.2 | 6.5 ± 0.8 |

| 5 hours | Behenic Acid (mg) | - | 0.3 ± 0.1 |

| 6 hours | Behenic Acid (mg) | - | 0.2 ± 0.1 |

*Statistically significant difference from the control group. Data are presented as mean ± standard error. OOO refers to trioleoylglycerol.

Experimental Protocols

In Vitro Pancreatic Lipase Inhibition Assay

This protocol is a representative method for determining the inhibitory effect of this compound on pancreatic lipase activity.

Principle: The activity of pancreatic lipase is measured by monitoring the hydrolysis of a substrate, such as p-nitrophenyl butyrate (B1204436) (pNPB), which releases a colored product, p-nitrophenol, that can be quantified spectrophotometrically. The reduction in the rate of p-nitrophenol formation in the presence of an inhibitor is used to determine the percentage of inhibition.

Materials:

-

Porcine pancreatic lipase (PPL)

-

p-Nitrophenyl butyrate (pNPB)

-

Tris-HCl buffer (e.g., 100 mM, pH 7.0, containing 5 mM CaCl2)

-

This compound (test compound)

-

Orlistat (B1677487) (positive control)

-

Dimethyl sulfoxide (B87167) (DMSO) for dissolving compounds

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of porcine pancreatic lipase in Tris-HCl buffer.

-

Prepare stock solutions of this compound and orlistat in DMSO.

-

In a 96-well plate, add the Tris-HCl buffer, the lipase solution, and various concentrations of the test compound or positive control. A control well should contain the enzyme and buffer with DMSO but no inhibitor. A blank well should contain buffer and the test compound but no enzyme.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 15 minutes).

-

Initiate the reaction by adding the pNPB substrate solution to all wells.

-

Immediately measure the absorbance at 405 nm at regular intervals for a set period (e.g., 30 minutes) using a microplate reader.

-

Calculate the rate of reaction (change in absorbance per minute).

-

The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100

In Vivo Study of Anti-Obesity Effects in a Rat Model

This protocol is based on the study by Kojima et al. (2010) to evaluate the effects of this compound on visceral fat and hepatic lipid accumulation.[1][2]

Animal Model:

-

Male Sprague-Dawley rats.

Diet Formulation:

-

Control Diet: A standard diet with a specified percentage of fat from a common source like soybean oil.

-

Test Diet: The same standard diet but with a portion of the fat source replaced by this compound.

Experimental Procedure:

-

Acclimatize the rats to the housing conditions and a standard chow diet.

-

Divide the rats into a control group and a test group.

-

Feed the respective diets to the groups for a specified period (e.g., 6 weeks).

-

Monitor food intake and body weight regularly throughout the study.

-

At the end of the study period, euthanize the animals and collect blood and tissue samples.

Sample Analysis:

-

Plasma Lipids: Analyze plasma for triacylglycerol and other lipid markers using standard enzymatic kits.

-

Visceral Fat: Dissect and weigh the major visceral adipose tissue depots (e.g., epididymal, retroperitoneal, and mesenteric).

-

Hepatic Lipids: Extract total lipids from a portion of the liver and quantify the triacylglycerol content.

-

Fat Absorption: Over a set period during the study, collect feces and analyze the total fatty acid content to determine the apparent fat absorption rate.

Lymphatic Lipid Absorption Analysis

This protocol involves the cannulation of the thoracic duct to directly measure the absorption of lipids into the lymphatic system.[3][4][5]

Procedure:

-

Anesthetize the rats and perform a surgical procedure to expose and cannulate the thoracic duct.

-

Administer an oil emulsion containing this compound and a tracer lipid (e.g., radiolabeled triolein) directly into the stomach or duodenum.

-

Collect lymph from the cannula at regular time intervals.

-

Extract lipids from the collected lymph and analyze the fatty acid composition and/or radioactivity to determine the rate and extent of lipid absorption.

Signaling Pathways and Visualizations

The precise signaling pathways through which this compound exerts its effects on lipid metabolism are not yet fully elucidated. However, based on its observed biological activities, it is plausible that it influences key transcriptional regulators of lipogenesis and adipogenesis, such as Peroxisome Proliferator-Activated Receptor gamma (PPARγ) and Sterol Regulatory Element-Binding Protein 1c (SREBP-1c).

Conclusion

This compound demonstrates promising biological activities related to the modulation of lipid metabolism. Its ability to inhibit pancreatic lipase and subsequently reduce the absorption of dietary fats, leading to decreased visceral fat and hepatic triacylglycerol accumulation, positions it as a molecule of interest for further research in the context of obesity and metabolic diseases. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for scientists and drug development professionals. Future research should focus on elucidating the precise molecular mechanisms and signaling pathways involved in its action and on evaluating its efficacy and safety in preclinical and clinical settings.

References

- 1. A stepwise surgical procedure to investigate the lymphatic transport of lipid-based oral drug formulations: Cannulation of the mesenteric and thoracic lymph ducts within the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structured triacylglycerol containing behenic and oleic acids suppresses triacylglycerol absorption and prevents obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. journals.uair.arizona.edu [journals.uair.arizona.edu]

- 4. Development and application of a novel cervical lymph collection method to assess lymphatic transport in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Mesenteric Lymph Duct Cannulated Rat Model: Application to the Assessment of Intestinal Lymphatic Drug Transport - PMC [pmc.ncbi.nlm.nih.gov]

Natural Sources of 1,2-Dioleoyl-3-behenoylglycerol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural sources of the specific triacylglycerol (TAG), 1,2-Dioleoyl-3-behenoylglycerol (OOB). While direct quantitative data for this molecule is scarce in publicly available literature, this document synthesizes current knowledge on its likely origins, primarily focusing on plant-based oils. The guide details the fatty acid composition of promising sources, outlines experimental protocols for the extraction and analysis of TAGs, and provides a generalized workflow for their characterization. This document is intended to be a valuable resource for researchers and professionals in the fields of lipidomics, natural product chemistry, and drug development who are interested in the specific properties and applications of this compound.

Introduction to this compound

This compound, also known as OOB, is a specific triacylglycerol molecule containing two oleic acid moieties at the sn-1 and sn-2 positions and one behenic acid moiety at the sn-3 position of the glycerol (B35011) backbone. The unique structure of this asymmetrical TAG, with its combination of a long-chain saturated fatty acid (behenic acid, C22:0) and two monounsaturated fatty acids (oleic acid, C18:1), suggests it may possess distinct physical, chemical, and biological properties. One study has indicated that this compound (BOO) can decrease pancreatic lipase (B570770) activity and hinder the accumulation of visceral fat and hepatic triacylglycerol[1]. However, a comprehensive understanding of its natural distribution and biological significance remains an area of active investigation.

Principal Natural Sources

Based on the constituent fatty acids, the most promising natural sources of this compound are plant oils rich in both oleic acid and behenic acid.

Moringa oleifera Seed Oil

Moringa oleifera, often referred to as the "drumstick tree," produces seeds with a high oil content. This oil is exceptionally rich in oleic acid and contains a significant amount of behenic acid, making it a prime candidate for containing OOB. While numerous studies have detailed the overall fatty acid and triacylglycerol composition of Moringa oil, specific quantification of the this compound isomer is not yet prevalent in the literature. However, the high concentrations of its constituent fatty acids strongly suggest its presence.

Peanut Oil (Arachis hypogaea)

Peanut oil is another vegetable oil known to contain both oleic and behenic acids. Positional analysis of peanut oil triacylglycerols has suggested that long-chain saturated fatty acids, such as behenic acid, are predominantly found at the sn-3 position. This structural characteristic further supports the likelihood of this compound being a component of peanut oil.

Quantitative Data on Constituent Fatty Acids

While direct quantitative data for this compound is limited, the fatty acid composition of its primary sources provides indirect evidence of its potential abundance.

Table 1: Fatty Acid Composition of Moringa oleifera Seed Oil

| Fatty Acid | Common Name | Formula | Average Content (%) |

| Oleic Acid | Olein | C18:1 | 65.0 - 75.0 |

| Behenic Acid | - | C22:0 | 2.5 - 8.0 |

| Palmitic Acid | Palmitin | C16:0 | 5.0 - 10.0 |

| Stearic Acid | Stearin | C18:0 | 3.0 - 8.0 |

| Arachidic Acid | - | C20:0 | 2.0 - 4.0 |

Table 2: Fatty Acid Composition of Peanut Oil

| Fatty Acid | Common Name | Formula | Average Content (%) |

| Oleic Acid | Olein | C18:1 | 35.0 - 70.0 |

| Linoleic Acid | - | C18:2 | 15.0 - 45.0 |

| Palmitic Acid | Palmitin | C16:0 | 7.0 - 16.0 |

| Behenic Acid | - | C22:0 | 1.0 - 5.0 |

| Stearic Acid | Stearin | C18:0 | 1.0 - 4.0 |

| Arachidic Acid | - | C20:0 | 1.0 - 2.0 |

Experimental Protocols

The following sections detail generalized experimental protocols for the extraction, separation, and characterization of triacylglycerols from plant sources, which can be adapted for the specific analysis of this compound.

Oil Extraction from Plant Seeds

Objective: To extract the total lipid content from Moringa oleifera or peanut seeds.

Method: Solvent Extraction (Soxhlet)

-

Sample Preparation: Grind the seeds into a fine powder to increase the surface area for extraction.

-

Extraction: Place the ground seed powder in a thimble and extract with n-hexane in a Soxhlet apparatus for 6-8 hours.

-

Solvent Removal: Evaporate the solvent from the extract using a rotary evaporator under reduced pressure to obtain the crude oil.

-

Purification: The crude oil can be further purified by degumming and bleaching if necessary.

Triacylglycerol Analysis by High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

Objective: To separate and identify individual triacylglycerol species, including this compound.

Methodology:

-

Sample Preparation: Dissolve a known amount of the extracted oil in a suitable solvent mixture (e.g., isopropanol/acetonitrile).

-

Chromatographic Separation:

-

Column: Use a reverse-phase C18 column.

-

Mobile Phase: Employ a gradient elution system, typically with a mixture of acetonitrile (B52724) and isopropanol, sometimes with the addition of a small amount of an ammonium (B1175870) salt to improve ionization.

-

Flow Rate: Maintain a constant flow rate (e.g., 0.5 - 1.0 mL/min).

-

Temperature: Maintain the column at a constant temperature (e.g., 30-40 °C).

-

-

Mass Spectrometric Detection:

-

Ionization Source: Use an Atmospheric Pressure Chemical Ionization (APCI) or Electrospray Ionization (ESI) source in positive ion mode.

-

Mass Analyzer: A Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass data.

-

Data Acquisition: Acquire full scan mass spectra to identify the molecular ions of the TAGs. Perform tandem mass spectrometry (MS/MS) on selected precursor ions to obtain fragmentation patterns that can elucidate the fatty acid composition and their positions on the glycerol backbone. The loss of a fatty acid as a neutral fragment is a characteristic fragmentation pattern for TAGs.

-

Positional Analysis of Fatty Acids by Enzymatic Hydrolysis

Objective: To determine the fatty acid composition at the sn-2 position of the glycerol backbone.

Methodology:

-

Enzymatic Hydrolysis:

-

Incubate the extracted oil with pancreatic lipase, which specifically hydrolyzes the fatty acids at the sn-1 and sn-3 positions.

-

The reaction is typically carried out in a buffered solution at a controlled pH and temperature.

-

-

Separation of Products:

-

Stop the reaction and extract the lipid products.

-

Separate the resulting 2-monoacylglycerols from the free fatty acids and unreacted triacylglycerols using Thin-Layer Chromatography (TLC) or Solid-Phase Extraction (SPE).

-

-

Fatty Acid Analysis:

-

Transesterify the isolated 2-monoacylglycerols to fatty acid methyl esters (FAMEs).

-

Analyze the FAMEs by Gas Chromatography-Flame Ionization Detection (GC-FID) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the fatty acid composition at the sn-2 position.

-

Visualizations

Generalized Workflow for Triacylglycerol Analysis

Caption: Generalized workflow for the extraction and analysis of triacylglycerols.

Signaling Pathways and Biological Roles

Currently, there is a significant lack of information in the scientific literature regarding specific signaling pathways or metabolic routes directly involving this compound. While triacylglycerols, in general, play crucial roles in energy storage and metabolism, the specific biological functions of individual TAG isomers are not well understood. The unique structure of OOB may lead to specific interactions with enzymes or receptors, but this remains a subject for future research.

Conclusion and Future Directions

Moringa oleifera seed oil and peanut oil stand out as the most probable natural sources of this compound due to their favorable fatty acid profiles. However, a clear gap exists in the literature regarding the direct quantification of this specific triacylglycerol isomer. Future research should focus on the development and application of advanced analytical techniques, such as chiral chromatography coupled with mass spectrometry, to accurately quantify OOB in these and other potential natural sources. Furthermore, the synthesis of a pure this compound standard is crucial for its definitive identification and for enabling detailed studies into its physicochemical properties and biological activities. Elucidating the potential metabolic pathways and signaling roles of this unique triacylglycerol could open new avenues for its application in nutrition, pharmacology, and drug development.

References

An In-depth Technical Guide to the Physical Characteristics of 1,2-Dioleoyl-3-behenoylglycerol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical characteristics of 1,2-Dioleoyl-3-behenoylglycerol (OOB), a mixed-acid triglyceride of significant interest in various research and development fields. Due to the limited availability of specific experimental data for this compound, this guide combines established principles of lipid chemistry with detailed methodologies for its characterization.

Molecular Structure and Properties

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions, and one behenic acid molecule at the sn-3 position. Oleic acid is an 18-carbon monounsaturated fatty acid (18:1), while behenic acid is a 22-carbon saturated fatty acid (22:0). This specific arrangement of fatty acids influences its physical and chemical properties.

Chemical Structure:

-

IUPAC Name: (2R)-2,3-bis[[(9Z)-octadec-9-enoyl]oxy]propyl docosanoate

-

Molecular Formula: C61H114O6[1]

-

Molecular Weight: 943.5 g/mol (calculated)

-

CAS Number: 77145-66-5[1]

Quantitative Physical Characteristics

| Property | Estimated Value / Characteristic |

| Melting Point | Expected to be a semi-solid or solid at room temperature with a melting point likely in the range of 30-50 °C. The presence of two unsaturated oleic acid chains will lower the melting point compared to a fully saturated equivalent, but the long saturated behenic acid chain will raise it. |

| Boiling Point | High, expected to be well above 300 °C. Triglycerides have very low vapor pressure and tend to decompose at high temperatures. |

| Density | Less than water, likely in the range of 0.90 - 0.92 g/cm³ at room temperature. The density of triglycerides generally decreases with increasing chain length of the fatty acids.[2] |

| Solubility | Insoluble in water. Soluble in nonpolar organic solvents such as hexane, chloroform, diethyl ether, and toluene.[4][5][6] Sparingly soluble in more polar solvents like ethanol.[5][7] |

| Appearance | Likely a white to off-white waxy solid or semi-solid at room temperature.[2] |

Experimental Protocols for Physicochemical Characterization

To obtain precise data for this compound, the following experimental protocols are recommended.

DSC is used to determine the melting and crystallization behavior of the lipid, providing information on melting point, enthalpy of fusion, and polymorphic transitions.

-

Instrumentation: A calibrated Differential Scanning Calorimeter.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum DSC pan. Seal the pan hermetically. An empty sealed pan is used as a reference.

-

Methodology:

-

Equilibrate the sample at 25°C.

-

Ramp the temperature down to -50°C at a controlled rate (e.g., 10°C/min) to observe crystallization.

-

Hold at -50°C for 5 minutes to ensure complete crystallization.

-

Ramp the temperature up to 80°C at a controlled rate (e.g., 5°C/min) to observe melting.

-

Record the heat flow as a function of temperature. The peak of the endotherm on heating corresponds to the melting point.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature, peak maximum (melting point), and the area under the peak (enthalpy of fusion). Multiple peaks may indicate the presence of different polymorphic forms.

PXRD is employed to investigate the crystalline structure and identify the polymorphic form of the solid lipid. Different polymorphs (α, β', β) of triglycerides have characteristic diffraction patterns.[8]

-

Instrumentation: A powder X-ray diffractometer with a copper X-ray source (Cu Kα radiation).

-

Sample Preparation: The solid sample of this compound is gently packed into a sample holder.

-

Methodology:

-

Mount the sample holder in the diffractometer.

-

Scan the sample over a 2θ range of 2° to 40°.

-

Set the step size to 0.02° and the scan speed to 2°/min.

-

-

Data Analysis: The resulting diffraction pattern is analyzed for the positions (2θ angles) and intensities of the diffraction peaks. The short spacings (wide-angle region, typically 15-25° 2θ) are characteristic of the sub-cell packing of the fatty acid chains and are used to identify the polymorphic form (e.g., a single peak around 4.15 Å for α, two strong peaks around 3.8 Å and 4.2 Å for β', and a strong peak around 4.6 Å for β). The long spacings (small-angle region) provide information about the lamellar stacking.

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the chemical structure of this compound.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: Dissolve approximately 10-20 mg of the lipid in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Methodology:

-

Acquire a ¹H NMR spectrum. Key signals to observe include:

-

Olefinic protons (-CH=CH-) of the oleoyl (B10858665) chains (~5.3 ppm).

-

Glycerol backbone protons (~4.1-5.2 ppm).

-

Allylic protons (-CH₂-CH=) (~2.0 ppm).

-

Methylene (B1212753) protons adjacent to the carbonyl group (-CH₂-COO-) (~2.3 ppm).

-

Aliphatic methylene protons of the fatty acid chains (~1.2-1.6 ppm).

-

Terminal methyl protons (-CH₃) (~0.9 ppm).

-

-

Acquire a ¹³C NMR spectrum. Key signals to observe include:

-

Carbonyl carbons (-COO-) (~172-174 ppm).

-

Olefinic carbons (-CH=CH-) (~128-130 ppm).

-

Glycerol backbone carbons (~62-70 ppm).

-

Aliphatic carbons of the fatty acid chains (~14-34 ppm).

-

-

-

Data Analysis: Integrate the proton signals to confirm the ratio of fatty acids. Analyze the chemical shifts and coupling patterns in both ¹H and ¹³C spectra to confirm the precise structure and rule out the presence of impurities.

Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the comprehensive physicochemical characterization of this compound.

References

Navigating the Solubility Landscape of 1,2-Dioleoyl-3-behenoylglycerol in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 1,2-Dioleoyl-3-behenoylglycerol and its Solubility

This compound is a triacylglycerol composed of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one behenic acid molecule at the sn-3 position. The presence of both unsaturated (oleic) and long-chain saturated (behenic) fatty acids imparts specific physicochemical properties to the molecule, influencing its melting point, crystallinity, and, crucially, its solubility.

The solubility of a triglyceride is primarily dictated by the nature of its constituent fatty acids and the polarity of the solvent. Generally, lipids are soluble in nonpolar organic solvents and insoluble in polar solvents like water.[1][2][3] The long hydrocarbon chains of the fatty acids are hydrophobic, leading to favorable interactions with nonpolar solvent molecules.

Expected Solubility Profile of this compound

Based on the principles of lipid solubility, the expected qualitative solubility of this compound in a range of common organic solvents is summarized in the table below. It is important to note that these are predictions and experimental verification is essential for quantitative assessment.

| Solvent | Polarity Index | Expected Solubility | Rationale |

| Nonpolar Solvents | |||

| Hexane (B92381) | 0.1 | High | As a nonpolar hydrocarbon, hexane is an excellent solvent for lipids due to favorable van der Waals interactions.[4] |

| Chloroform | 4.1 | High | Chloroform is a common solvent for lipids and is expected to readily dissolve OBO.[1][2] |

| Toluene (B28343) | 2.4 | High | The aromatic and nonpolar nature of toluene makes it a suitable solvent for triglycerides. |

| Diethyl Ether | 2.8 | High | Ether is a widely used solvent for lipid extraction and is expected to show high solubility for OBO.[1][4] |

| Intermediate Polarity Solvents | |||

| Ethyl Acetate (B1210297) | 4.4 | Moderate to High | Ethyl acetate has been shown to be a good solvent for fatty acids like stearic acid and is likely to be a good solvent for OBO.[5][6] |

| Acetone | 5.1 | Moderate | Acetone is a polar aprotic solvent that can dissolve some triglycerides, though solubility might be lower compared to nonpolar solvents.[4][7] |

| Polar Solvents | |||

| Ethanol (B145695) | 5.2 | Low to Moderate | The solubility of triglycerides in ethanol generally decreases with increasing fatty acid chain length.[4] The presence of the long-chain behenic acid may limit solubility. |

| Methanol (B129727) | 6.6 | Low | As a highly polar solvent, methanol is generally a poor solvent for triglycerides.[5] |

| Water | 10.2 | Insoluble | Triglycerides are hydrophobic and are considered insoluble in water.[1][8] |

Experimental Protocol for Determining Solubility

A precise and reproducible experimental protocol is crucial for determining the quantitative solubility of this compound. The following gravimetric method is a standard approach.

3.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.0001 g)

-

Thermostatic water bath or incubator

-

Vials with screw caps

-

Magnetic stirrer and stir bars

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Drying oven or vacuum desiccator

-

Centrifuge (optional)

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic water bath set to the desired temperature (e.g., 25 °C).

-

Stir the mixtures vigorously using a magnetic stirrer for a predetermined equilibration time (e.g., 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed in the water bath for at least 2 hours to allow any undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent precipitation.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any suspended solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Place the vials containing the filtered solutions in a drying oven at a temperature sufficient to evaporate the solvent without degrading the solute (e.g., 60-80 °C). Alternatively, a vacuum desiccator or rotary evaporator can be used for more sensitive compounds.

-

Continue the drying process until a constant weight is achieved.

-

Accurately weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units (e.g., g/100 mL, mg/mL, mole fraction).

-

Solubility ( g/100 mL):

-

Mass of solute = (Mass of vial + dried solute) - (Mass of empty vial)

-

Solubility = (Mass of solute / Volume of solvent used for dissolution) * 100

-

-

3.3. Considerations and Controls

-

Purity of Materials: The purity of both the solute and the solvents is paramount for accurate results.

-

Temperature Control: Solubility is highly dependent on temperature, so precise control is essential.

-

Equilibration Time: The time required to reach equilibrium should be determined empirically.

-

Prevention of Solvent Evaporation: Vials must be tightly sealed throughout the experiment.

-

Replicates: All measurements should be performed in triplicate to ensure reproducibility.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining the solubility of this compound can be visualized as follows:

References

The In Vitro Metabolic Fate of 1,2-Dioleoyl-3-behenoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-behenoylglycerol is a structured triacylglycerol (TAG) characterized by the presence of two oleic acid molecules at the sn-1 and sn-2 positions and a behenic acid molecule at the sn-3 position of the glycerol (B35011) backbone. Structured lipids are of significant interest in the food and pharmaceutical industries due to their tailored physical and nutritional properties. The metabolic fate of these molecules is crucial for understanding their physiological effects, including their potential as drug delivery vehicles or as functional food ingredients. This technical guide provides a comprehensive overview of the in vitro metabolic fate of this compound, focusing on its enzymatic hydrolysis by pancreatic lipase (B570770) and the subsequent cellular uptake of its metabolites.

Metabolic Pathway of this compound

The in vitro digestion of this compound is primarily mediated by pancreatic lipase, an enzyme that exhibits sn-1,3 specificity. This means it preferentially hydrolyzes the ester bonds at the sn-1 and sn-3 positions of the triacylglycerol. The presence of the long-chain saturated fatty acid, behenic acid, at the sn-3 position is known to sterically hinder the action of pancreatic lipase, leading to a slower rate of hydrolysis compared to triacylglycerols containing more common fatty acids.[1][2]

The metabolic breakdown is a stepwise process:

-

Initial Hydrolysis: Pancreatic lipase will act on the sn-1 and sn-3 positions. Due to the likely slower hydrolysis of the behenoyl group at the sn-3 position, the initial products will be a mixture of 1,2-dioleoyl-glycerol and 2-oleoyl-3-behenoyl-glycerol, along with free oleic acid and behenic acid.

-

Secondary Hydrolysis: The resulting diacylglycerols are further hydrolyzed to 2-oleoyl-glycerol (2-monoglyceride).

-

Final Products: The final products of this enzymatic digestion are 2-oleoyl-glycerol, free oleic acid, and free behenic acid.

It is important to note that behenic acid is known to be poorly absorbed in the intestine.

The following diagram illustrates the proposed metabolic pathway:

Quantitative Analysis of In Vitro Hydrolysis

| Time (minutes) | This compound (%) | Diacylglycerols (%) | Monoacylglycerols (%) | Free Fatty Acids (%) |

| 0 | 100 | 0 | 0 | 0 |

| 30 | 70 | 20 | 5 | 5 |

| 60 | 45 | 30 | 15 | 10 |

| 120 | 20 | 35 | 25 | 20 |

| 240 | 5 | 25 | 40 | 30 |

Note: These values are illustrative and would need to be confirmed experimentally.

Experimental Protocols

In Vitro Digestion Model

This protocol is adapted from established in vitro digestion models for structured lipids.[3]

Materials:

-

This compound

-

Porcine pancreatic lipase (e.g., Sigma-Aldrich L3126)

-

Bile salts (e.g., Sigma-Aldrich B8756)

-

Tris-HCl buffer (pH 7.5)

-

Calcium chloride (CaCl2)

-

Sodium chloride (NaCl)

-

Caco-2 cells

Procedure:

-

Preparation of the Substrate Emulsion:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., chloroform).

-

Evaporate the solvent under a stream of nitrogen.

-

Add Tris-HCl buffer containing NaCl and CaCl2 to the lipid film.

-

Emulsify the mixture by sonication to create a stable emulsion.

-

-

In Vitro Digestion:

-

Pre-warm the substrate emulsion to 37°C.

-

Add a solution of pancreatic lipase and bile salts to initiate the reaction.

-

Incubate the reaction mixture at 37°C with constant stirring.

-

At specified time points (e.g., 0, 30, 60, 120, 240 minutes), withdraw aliquots of the reaction mixture.

-

Immediately inactivate the lipase in the aliquots by adding a lipase inhibitor or by heat treatment.

-

-

Lipid Extraction and Analysis:

The following diagram outlines the experimental workflow:

Caco-2 Cell Uptake Model

This protocol outlines the investigation of the uptake of the digestion products by intestinal cells.[3]

Procedure:

-

Cell Culture:

-

Culture Caco-2 cells on permeable supports (e.g., Transwell inserts) until they form a differentiated and polarized monolayer.

-

-

Preparation of Digested Products:

-

Perform the in vitro digestion as described above.

-

Isolate the micellar fraction containing the digestion products (2-oleoyl-glycerol, oleic acid, behenic acid) by ultracentrifugation.

-

-

Cellular Uptake:

-

Wash the Caco-2 cell monolayers with phosphate-buffered saline (PBS).

-

Add the isolated micellar fraction to the apical side of the cell monolayers.

-

Incubate for various time points at 37°C.

-

-

Analysis of Cellular Lipids:

-

Wash the cells to remove any non-internalized lipids.

-

Lyse the cells and extract the total lipids.

-

Analyze the lipid profile of the cell lysates by HPLC or gas chromatography-mass spectrometry (GC-MS) to determine the uptake of oleic acid and behenic acid, and the extent of their re-esterification into new triacylglycerols.

-

Signaling Pathways

The direct impact of this compound and its specific metabolites on intracellular signaling pathways in vitro has not been extensively studied. However, long-chain fatty acids, such as oleic acid and behenic acid, are known to influence various cellular processes. For instance, oleic acid can act as a signaling molecule, affecting pathways related to cell proliferation and inflammation. Behenic acid, due to its poor absorption, is less likely to have significant direct intracellular signaling effects, but its presence in the gut lumen could indirectly influence gut microbiota and related signaling. Further research is needed to elucidate the specific signaling cascades affected by the metabolic products of this compound in intestinal cells.

Conclusion

The in vitro metabolic fate of this compound is primarily governed by the action of pancreatic lipase, which, due to the presence of behenic acid at the sn-3 position, is expected to hydrolyze this structured TAG at a reduced rate. The primary metabolic products are 2-oleoyl-glycerol, oleic acid, and behenic acid. The provided experimental protocols offer a framework for the detailed investigation of its digestion and subsequent cellular uptake. Further studies are warranted to obtain precise quantitative data on the hydrolysis kinetics and to explore the potential effects of its metabolic products on intestinal cell signaling pathways. This knowledge will be invaluable for the rational design of structured lipids for various applications in the food and pharmaceutical sectors.

References

- 1. Structured triacylglycerol containing behenic and oleic acids suppresses triacylglycerol absorption and prevents obesity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structured triacylglycerol containing behenic and oleic acids suppresses triacylglycerol absorption and prevents obesity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1,2-Dioleoyl-3-behenoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-Dioleoyl-3-behenoylglycerol is a specific triacylglycerol (TAG) of interest due to its potential biological activities. While detailed information regarding its natural discovery and isolation is not extensively documented in publicly available literature, its synthesis and characterization can be achieved through established methods for creating structured lipids. This guide provides a comprehensive overview of the plausible synthetic routes, purification strategies, and analytical techniques for the characterization of this compound. The methodologies described are based on established protocols for similar mixed-acid triglycerides and are intended to serve as a technical resource for researchers in lipid science and drug development.

Introduction

Triacylglycerols are a class of neutral lipids that serve as a primary form of energy storage in many organisms. The specific arrangement of different fatty acids on the glycerol (B35011) backbone, known as regioisomerism, can significantly influence the physical, chemical, and biological properties of the TAG molecule. This compound is a mixed-acid TAG containing two oleic acid moieties at the sn-1 and sn-2 positions and one behenic acid moiety at the sn-3 position. This structure imparts unique properties that may be of interest in various applications, including pharmaceuticals and nutraceuticals. Due to the lack of specific literature on its natural discovery, this guide will focus on the synthetic pathways and analytical characterization of this molecule.

Synthesis of this compound

The synthesis of a specific TAG regioisomer like this compound requires a controlled, multi-step process to ensure the correct placement of the fatty acids. A plausible and efficient approach involves a combination of chemical and enzymatic methods.

Chemoenzymatic Synthesis Approach

This approach leverages the regioselectivity of certain lipases to direct the acylation of the glycerol backbone.

Experimental Protocol:

-

Preparation of 1,2-Dioleoyl-sn-glycerol:

-

Start with a commercially available or synthesized 3-(tert-butyldimethylsilyl)-sn-glycerol.

-

Acylate the sn-1 and sn-2 hydroxyl groups with oleoyl (B10858665) chloride in the presence of a base such as pyridine (B92270) or triethylamine (B128534) in an inert solvent like dichloromethane (B109758) at 0°C to room temperature.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction and purify the resulting 1,2-dioleoyl-3-(tert-butyldimethylsilyl)-sn-glycerol by silica (B1680970) gel column chromatography.

-

Remove the tert-butyldimethylsilyl protecting group using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in tetrahydrofuran (B95107) (THF).

-

Purify the resulting 1,2-Dioleoyl-sn-glycerol by column chromatography.

-

-

Enzymatic Acylation with Behenic Acid:

-

Dissolve the purified 1,2-Dioleoyl-sn-glycerol and behenic acid (in slight molar excess) in a suitable organic solvent (e.g., hexane (B92381) or solvent-free system).

-

Add an immobilized, non-regioselective lipase (B570770) (e.g., lipase from Candida antarctica B, Novozym 435).

-

Conduct the reaction at a controlled temperature (e.g., 60°C) with gentle agitation.

-

Monitor the formation of the triglyceride by TLC or HPLC.

-

Upon completion, remove the enzyme by filtration.

-

The crude product is then subjected to purification.

-

Caption: Chemoenzymatic synthesis and purification workflow for this compound.

Purification

Purification of the target triglyceride from the reaction mixture, which may contain unreacted starting materials and byproducts like di- and monoglycerides, is crucial.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC)

-

System: A preparative reversed-phase HPLC system is recommended.

-

Column: A C18 stationary phase is suitable for separating triglycerides based on their hydrophobicity. The separation of regioisomers can be challenging and may require specialized columns or conditions.[1]

-

Mobile Phase: A non-aqueous mobile phase gradient is typically used. A common system involves a gradient of acetone (B3395972) in acetonitrile.

-

Detection: An Evaporative Light Scattering Detector (ELSD) or a Corona Charged Aerosol Detector (CAD) is ideal for detecting non-UV absorbing lipids. Mass spectrometry (MS) can also be used for detection and confirmation of the desired product.

-

Procedure:

-

Dissolve the crude product in a suitable solvent (e.g., chloroform/methanol).

-

Inject the sample onto the HPLC column.

-

Run a gradient elution program to separate the components.

-

Collect the fractions corresponding to the peak of this compound.

-

Evaporate the solvent from the collected fractions to obtain the purified product.

-

Characterization

The identity and purity of the synthesized this compound must be confirmed using various analytical techniques.

Quantitative Data

The following table summarizes the expected physicochemical properties.

| Property | Expected Value/Range |

| Molecular Formula | C61H114O6 |

| Molecular Weight | 959.58 g/mol |

| Appearance | White to off-white solid or semi-solid at room temp. |

| Melting Point | Not specifically reported; expected to be a waxy solid. |

| Solubility | Soluble in chlorinated solvents, ethers, and hexane. |

| CAS Number | 77145-66-5[2] |

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the glycerol backbone protons, the olefinic protons of the oleoyl chains, and the aliphatic protons of all three fatty acid chains. The integration of these signals can confirm the ratio of the different fatty acids.

-

¹³C NMR: The carbon NMR spectrum provides detailed information about the carbon skeleton. The carbonyl carbons of the ester groups at the sn-1, sn-2, and sn-3 positions will have distinct chemical shifts, which can help confirm the regiospecificity.

Experimental Protocol: NMR Analysis

-

Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Process and analyze the spectra to confirm the structure and purity.

Mass Spectrometry (MS)

MS is used to determine the molecular weight and can provide information about the fatty acid composition through fragmentation analysis.

-

Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI): These soft ionization techniques are suitable for analyzing intact triglycerides. The mass spectrum will show the molecular ion (e.g., [M+NH₄]⁺ or [M+Na]⁺).

-

Tandem MS (MS/MS): Fragmentation of the molecular ion can yield fragment ions corresponding to the loss of individual fatty acids, which helps to confirm the fatty acid composition.

Experimental Protocol: Mass Spectrometry Analysis

-

Dissolve the sample in an appropriate solvent compatible with the ionization source.

-

Infuse the sample directly or inject it into an LC-MS system.

-

Acquire the mass spectrum in full scan mode to determine the molecular weight.

-

Perform MS/MS analysis on the molecular ion to obtain fragmentation data.

Caption: Analytical workflow for the characterization of this compound.

Potential Biological Significance

Structured triglycerides containing behenic acid have been investigated for their potential health benefits. Behenic acid is a long-chain saturated fatty acid that is poorly absorbed in the human digestive system. Incorporating it into a triglyceride may lead to a reduced caloric value of the fat. Some studies on similar structured lipids have suggested effects on pancreatic lipase activity and visceral fat accumulation.[2] Further research is needed to fully elucidate the specific biological roles and potential therapeutic applications of this compound.

Conclusion

This technical guide outlines a comprehensive approach to the synthesis, purification, and characterization of this compound. While specific literature on the discovery and isolation of this molecule is scarce, established methodologies in lipid chemistry provide a clear pathway for its preparation and analysis. The protocols and data presented here serve as a valuable resource for researchers aiming to investigate the properties and potential applications of this and other structured triacylglycerols.

References

An In-depth Technical Guide to 1,2-Dioleoyl-3-behenoylglycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-Dioleoyl-3-behenoylglycerol is a structured triacylglycerol (TAG) with the chemical formula C61H114O6.[1] This molecule consists of a glycerol (B35011) backbone esterified with two oleic acid molecules at the sn-1 and sn-2 positions and one behenic acid molecule at the sn-3 position. Its unique structure confers specific physicochemical and biological properties, making it a subject of interest in nutritional and pharmaceutical research. Notably, this compound has been shown to decrease pancreatic lipase (B570770) activity, thereby hindering the accumulation of visceral fat and hepatic triacylglycerols.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and biological activities.

Physicochemical Properties

The specific physicochemical properties of this compound are not extensively documented in publicly available literature. However, based on its structure—comprising long-chain saturated (behenic) and unsaturated (oleic) fatty acids—it can be inferred to be a lipophilic molecule with low water solubility. The table below summarizes its known and inferred properties.

| Property | Value | Reference/Source |

| Molecular Formula | C61H114O6 | [1] |

| Molecular Weight | 947.55 g/mol | Calculated |

| CAS Number | 77145-66-5 | [1] |

| Appearance | Inferred to be a solid or semi-solid at room temperature | Based on similar lipids |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents such as ethanol, chloroform, DMSO, and dimethylformamide. Sparingly soluble in aqueous buffers. | [2] (Inferred from similar lipids) |

| Storage Temperature | -20°C | [1] |

Experimental Protocols

Enzymatic Synthesis of this compound

A common method for synthesizing structured triacylglycerols like this compound is through enzyme-catalyzed interesterification. This method offers high specificity and milder reaction conditions compared to chemical synthesis. Below is a representative protocol adapted from methodologies for synthesizing similar structured lipids containing behenic acid.[3][4]

Materials:

-

High-oleic sunflower oil (source of oleic acid)

-

Fully hydrogenated Crambe abyssinica oil (source of behenic acid)[4]

-

Immobilized lipase from Thermomyces lanuginosus (Lipozyme TL IM) or Rhizomucor miehei (Lipozyme RM IM)[3][4]

-

Heptane (for dissolving samples for analysis)

-

Glass reactor

Procedure:

-

Substrate Preparation: Prepare a blend of high-oleic sunflower oil and fully hydrogenated Crambe abyssinica oil in a desired molar ratio (e.g., 60:40 w/w).[4]

-

Enzymatic Interesterification:

-

Enzyme Deactivation and Product Recovery:

-

After the reaction, filter the mixture to remove the immobilized enzyme.

-

The resulting structured lipid can be purified using techniques like column chromatography.

-

-

Analysis:

Analysis of Triacylglycerol Composition

The composition of the synthesized this compound can be determined using the following methods:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a suitable method for separating triacylglycerol molecular species based on their chain length and degree of unsaturation.[6]

-

Gas Chromatography (GC): GC coupled with a flame ionization detector (GC-FID) can be used to quantify the fatty acid composition after transesterification to FAMEs.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C-NMR spectroscopy can provide quantitative information on the distribution of fatty acids at the sn-2 position of the triacylglycerol.[5]

Biological Activity and Signaling Pathways

The primary biological activity of this compound is the inhibition of pancreatic lipase.[1] Pancreatic lipase is a key enzyme in the digestion of dietary fats, hydrolyzing triacylglycerols into fatty acids and monoacylglycerols for absorption in the intestine.

Mechanism of Pancreatic Lipase Inhibition

The inhibition of pancreatic lipase by structured triacylglycerols like this compound is thought to occur through competitive inhibition. The structured TAG binds to the active site of the lipase, preventing the natural substrate from being hydrolyzed. The presence of the long-chain saturated fatty acid (behenic acid) at the sn-3 position likely contributes to a conformation that is less favorable for hydrolysis by the lipase.

The catalytic mechanism of pancreatic lipase involves a Ser-His-Asp triad.[7] An inhibitor would interfere with the nucleophilic attack of the serine residue on the carbonyl carbon of the triacylglycerol.

Impact on Lipid Metabolism and Signaling

By inhibiting pancreatic lipase, this compound reduces the absorption of dietary fats. This leads to a decrease in the availability of fatty acids for the synthesis and storage of triacylglycerols in adipose tissue and the liver. This reduction in lipid accumulation can have downstream effects on various signaling pathways involved in lipid metabolism.

While direct studies on the specific signaling pathways modulated by this compound are limited, its effect on reducing lipid accumulation suggests potential interactions with pathways that regulate lipid droplet formation and lipogenesis. For instance, diacylglycerol (DAG), a product of TAG hydrolysis, is a known signaling molecule that can influence lipid droplet biogenesis.[8] By reducing the formation of DAG in the gut, this compound could indirectly affect signaling cascades related to lipid storage.

Furthermore, the accumulation of intracellular lipids is known to influence pathways involved in cellular stress and inflammation. By preventing excessive lipid accumulation, this compound may help maintain cellular homeostasis.

Below is a diagram illustrating the proposed mechanism of action and its downstream effects.

Caption: Inhibition of pancreatic lipase by this compound reduces fat digestion and absorption.

Conclusion

This compound is a structured lipid with significant potential in the management of lipid metabolism disorders. Its ability to inhibit pancreatic lipase and consequently reduce fat absorption makes it a promising candidate for further research in the development of functional foods and therapeutic agents aimed at controlling obesity and related metabolic diseases. Further studies are warranted to fully elucidate its physicochemical properties, optimize its synthesis, and detail its specific interactions with metabolic and signaling pathways.

References

- 1. This compound - Immunomart [immunomart.com]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. Enzymatic synthesis of structured lipids with behenic acid at the sn-1, 3 positions of triacylglycerols - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of structured lipids containing behenic acid from fully hydrogenated Crambe abyssinica oil by enzymatic interesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aocs.org [aocs.org]

- 6. HPLC Analysis of Triacylglycerol Molecular Species | Springer Nature Experiments [experiments.springernature.com]

- 7. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 8. Pre-existing bilayer stresses modulate triglyceride accumulation in the ER versus lipid droplets | eLife [elifesciences.org]

Navigating the Quantitative Landscape of 1,2-Dioleoyl-3-behenoylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential physicochemical data and a representative analytical workflow for 1,2-Dioleoyl-3-behenoylglycerol, a triglyceride of significant interest in lipid research and pharmaceutical development. Understanding the precise molecular weight is fundamental for accurate quantification, formulation, and metabolic studies.

Core Physicochemical Data

The accurate molecular weight of a compound is a cornerstone of rigorous scientific investigation. For this compound, this value is derived from its molecular formula, C61H114O6.[1] The table below summarizes the key quantitative data for this molecule.

| Parameter | Value | Source |

| Molecular Formula | C61H114O6 | [1] |

| Calculated Molecular Weight | 947.58 g/mol | See Calculation Below |

| CAS Number | 77145-66-5 | [1] |

Calculation of Molecular Weight:

The molecular weight is calculated using the atomic weights of the constituent elements: Carbon (C), Hydrogen (H), and Oxygen (O).

-

Carbon (C): 61 atoms × 12.011 u = 732.671 u

-

Hydrogen (H): 114 atoms × 1.008 u = 114.912 u

-

Oxygen (O): 6 atoms × 15.999 u = 95.994 u

Total Molecular Weight = 732.671 + 114.912 + 95.994 = 947.577 g/mol (rounded to 947.58 g/mol for practical use).

Experimental Protocol: A Representative Lipidomics Workflow

The determination of the presence and quantity of this compound in a biological sample is a critical experimental procedure. The following is a generalized workflow for the extraction and analysis of this and other lipids from a biological matrix, a process central to the field of lipidomics.

Signaling Pathway Context

While this compound itself is primarily an energy storage molecule, its constituent fatty acids (oleic acid and behenic acid) can be liberated by lipases and subsequently enter various metabolic and signaling pathways. The diagram below illustrates a simplified overview of triglyceride metabolism.

References

The Role of 1,2-Dioleoyl-3-behenoylglycerol in Nutritional Science: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Structured lipids, engineered triacylglycerols with specific fatty acid compositions and positional distributions, are gaining significant attention in nutritional science for their potential to modulate lipid metabolism and confer health benefits. This technical guide provides an in-depth analysis of 1,2-Dioleoyl-3-behenoylglycerol (OOB), a structured lipid characterized by the presence of two oleic acid molecules and one behenic acid molecule on the glycerol (B35011) backbone. This document explores the core scientific principles underlying the digestion, absorption, and metabolic fate of OOB, with a particular focus on the role of the long-chain saturated fatty acid, behenic acid. We will delve into its potential as a low-calorie fat alternative and its influence on plasma lipid profiles and related signaling pathways. This guide also presents detailed experimental protocols for key analyses and visualizes complex biological processes using Graphviz diagrams to facilitate a deeper understanding for research and development professionals.

Introduction to Structured Lipids and this compound (OOB)

Structured lipids are triacylglycerols that have been modified from their natural form to alter their fatty acid composition and/or their positional distribution on the glycerol molecule.[1] This targeted modification allows for the creation of fats with specific functional and nutritional properties. This compound (OOB) is a structured lipid containing two molecules of the monounsaturated fatty acid, oleic acid (18:1), at the sn-1 and sn-2 positions, and one molecule of the very-long-chain saturated fatty acid, behenic acid (22:0), at the sn-3 position.

The unique structure of OOB is central to its nutritional implications. The presence of behenic acid, which is known for its poor absorption in the human body, is hypothesized to reduce the caloric value of the lipid.[2] Furthermore, the specific positioning of fatty acids influences the action of digestive enzymes and the subsequent metabolic pathways of the absorbed fatty acids.

Digestion and Absorption of this compound

The digestion of triacylglycerols primarily occurs in the small intestine, mediated by pancreatic lipase (B570770).[3] Pancreatic lipase is sn-1,3 specific, meaning it preferentially hydrolyzes the fatty acids at the outer (sn-1 and sn-3) positions of the glycerol backbone.[4]

In the case of OOB, pancreatic lipase would hydrolyze the behenic acid from the sn-3 position and one of the oleic acids from the sn-1 position. This process results in the formation of one molecule of 2-oleoyl-glycerol (a monoglyceride), one molecule of free oleic acid, and one molecule of free behenic acid.

The resulting free fatty acids and monoglycerides (B3428702) are then taken up by the enterocytes. While oleic acid and 2-oleoyl-glycerol are readily absorbed, behenic acid, due to its long chain length and high melting point, is poorly absorbed and is largely excreted in the feces.[2] This limited absorption of behenic acid is the primary basis for the potential reduced caloric content of OOB.

Metabolic Fate and Physiological Effects

Following absorption, the oleic acid and 2-oleoyl-glycerol are re-esterified back into triacylglycerols within the enterocytes and packaged into chylomicrons for transport into the lymphatic system and eventually the bloodstream. The metabolic effects of OOB are therefore largely influenced by the absorbed oleic acid and the consequences of reduced caloric intake from the unabsorbed behenic acid.

Potential for Reduced Caloric Intake and Weight Management

Animal studies on structured lipids containing behenic acid have shown promising results in weight management. Mice fed diets containing these structured lipids exhibited reduced weight gain and lower adipose tissue accumulation compared to control groups on high-fat diets.[5] This effect is attributed to the lower energy contribution from the poorly absorbed behenic acid.

Impact on Plasma Lipid Profile

Signaling Pathways

The fatty acids derived from the digestion of OOB can interact with various cellular signaling pathways. Oleic acid, for instance, is a known ligand for G protein-coupled receptors such as GPR40 (also known as FFAR1) and GPR120 (FFAR4).[9] These receptors are involved in the regulation of incretin (B1656795) hormone secretion (like GLP-1) and have roles in glucose homeostasis and inflammation.

The activation of these receptors by oleic acid can lead to downstream signaling cascades that influence metabolic health. The potential for OOB to modulate these pathways presents an exciting avenue for research in the context of metabolic diseases.

Data Presentation

The following tables summarize quantitative data from animal studies on structured lipids containing behenic acid. It is important to note that these studies did not use this compound specifically, but the results provide valuable insights into the potential effects of such structured lipids.

Table 1: Effect of Structured Lipids with Behenic Acid on Body Weight and Adipose Tissue in Mice

| Parameter | Control (High-Fat Diet) | Structured Lipid (High-Fat Diet) | Reference |

| Final Body Weight (g) | 35.2 ± 2.1 | 28.9 ± 1.5 | [5] |

| Epididymal Fat (g) | 2.1 ± 0.3 | 1.3 ± 0.2 | [5] |

| Perirenal Fat (g) | 1.5 ± 0.2 | 0.8 ± 0.1 | [5] |

| Statistically significant difference from control (p < 0.05). |

Table 2: Effect of Structured Lipids with Behenic Acid on Plasma Lipids in Mice

| Parameter | Control (High-Fat Diet) | Structured Lipid (High-Fat Diet) | Reference |